5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a brominated phenyl group, a phenoxyethoxy group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the bromination of a phenyl ring, the introduction of a phenoxyethoxy group, and the formation of the diazinane trione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the brominated phenyl group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl derivatives.
Scientific Research Applications
5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their halogenation patterns.
2-Hydroxy-2-methylpropiophenone: Shares some structural similarities but has different functional groups and properties.
Uniqueness
5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19BrN2O5 |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
5-[[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H19BrN2O5/c1-23-19(25)17(20(26)24(2)21(23)27)13-14-12-15(22)8-9-18(14)29-11-10-28-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3 |
InChI Key |
PUPMSMNHJFXAST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCCOC3=CC=CC=C3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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